2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline

Description

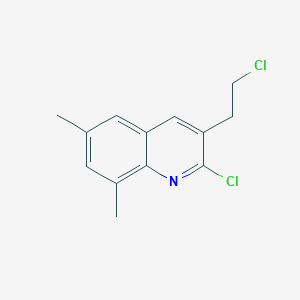

2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline (CAS 73930-69-5) is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at position 2, a 2-chloroethyl group at position 3, and methyl groups at positions 6 and 8 (Fig. 1). Its molecular formula is C₁₃H₁₄Cl₂N, with a molecular weight of 262.17 g/mol.

Structure

3D Structure

Properties

CAS No. |

948294-43-7 |

|---|---|

Molecular Formula |

C13H13Cl2N |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-chloro-3-(2-chloroethyl)-6,8-dimethylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-8-5-9(2)12-11(6-8)7-10(3-4-14)13(15)16-12/h5-7H,3-4H2,1-2H3 |

InChI Key |

ZEZMZEDNHJQDNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

General Overview

The synthesis of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline typically involves several key steps, including nucleophilic substitution reactions and the use of specific reagents under controlled conditions. The primary synthetic method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base.

Detailed Preparation Methods

Method 1: Nucleophilic Substitution Reaction

Reagents :

- 2-Chloroquinoline

- 2-Chloroethyl chloride

- Base (e.g., potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

- In a round-bottom flask, dissolve potassium carbonate in dimethylformamide.

- Add 2-chloroquinoline to the flask and stir the mixture.

- Slowly add 2-chloroethyl chloride while maintaining the temperature at approximately 80-100°C.

- Stir the reaction mixture for several hours to ensure complete conversion.

- After completion, cool the mixture and extract the product using an organic solvent.

Yield : Typically ranges from 60% to 85%, depending on reaction conditions and purification methods employed.

Method 2: Vilsmeier-Haack Reaction

Reagents :

- Dimethylformamide

- Phosphorus oxychloride (POCl₃)

-

- Prepare a Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide at low temperatures.

- Introduce the appropriate acetanilide derivative into the cooled solution.

- Heat the reaction mixture to facilitate chlorination and subsequent cyclization.

Yield : This method can yield up to approximately 70%, with purification by column chromatography.

Comparison of Preparation Methods

| Method | Yield (%) | Key Features |

|---|---|---|

| Nucleophilic Substitution | 60-85 | Simple setup, requires base and solvent |

| Vilsmeier-Haack Reaction | Up to 70 | Efficient for introducing chloro groups |

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors which allow for better control over reaction parameters such as temperature and pressure. This method enhances yield and purity through optimized reaction conditions.

Key Techniques in Industrial Synthesis

Continuous Flow Chemistry : Utilizes automated systems for precise control over reactant ratios and reaction times.

Purification Techniques : Common methods include recrystallization and chromatography, which are essential for obtaining high-purity products.

Research Findings

Recent studies have focused on optimizing synthetic routes for improved efficiency and yield:

Research indicates that varying the base used in nucleophilic substitution can significantly affect yield and reaction time.

The use of microwave irradiation has been explored to enhance reaction rates in both laboratory and industrial settings, leading to faster synthesis times without compromising product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Substitution: Formation of amines or thiols derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dechlorinated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- In Vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 15 µM against MCF-7 breast cancer cells, primarily through mechanisms involving apoptosis induction and enzyme inhibition.

- Mechanistic Insights : The compound may inhibit sirtuins and other signaling pathways crucial for cancer cell survival, indicating its potential as a lead compound in cancer therapeutics.

-

Antimicrobial Properties :

- Preliminary studies have demonstrated that 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Effective inhibition was observed at concentrations ranging from 10 to 30 µg/mL.

Materials Science

The compound may also serve as an intermediate in the synthesis of other chemical compounds or materials. Its unique structural features allow it to participate in nucleophilic substitution reactions and other chemical transformations that are valuable in material development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| T47D | 25 | Enzyme inhibition |

Antimicrobial Activity

| Bacterial Strain | Concentration (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective inhibition |

| Escherichia coli | 30 | Effective inhibition |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the anticancer effects of the compound on MCF-7 cells, revealing its potential to inhibit cell proliferation significantly.

-

Case Study on Antimicrobial Properties :

- An investigation into the antimicrobial effects highlighted that the compound effectively inhibited growth in various bacterial strains, suggesting its potential as a lead compound for new antibiotic development.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. This compound may also intercalate into DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Key Properties :

- Lipophilicity : The chloroethyl and methyl groups enhance lipid solubility, facilitating membrane penetration, as seen in structurally related nitrosoureas (e.g., BCNU) .

- Stability : The chloroethyl group may confer alkylating activity, analogous to anticancer agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which undergoes rapid degradation in vivo to release reactive intermediates .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared with structurally related quinoline derivatives and chloroethyl-containing agents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Alkylating Activity

- The 2-chloroethyl group in the target compound may generate reactive intermediates (e.g., ethylene episulfonium ions) that alkylate DNA, similar to nitrosoureas like BCNU .

- Comparison with Nitrosoureas: BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) exhibits delayed hematopoietic toxicity due to prolonged alkylating activity , whereas the target compound’s quinoline backbone may localize toxicity to specific tissues .

Anticancer Potential

- Quinoline derivatives, such as Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, demonstrate antitumor activity via intercalation or topoisomerase inhibition . The target compound’s methyl and chloroethyl groups may enhance tumor cell uptake but require further validation .

Key Findings :

- The target compound’s hazards align with other chloroethyl-containing agents, though its toxicity profile is less characterized than nitrosoureas .

- Structural analogs like 4-(p-dimethylaminostyryl)-6,8-dimethylquinoline exhibit reproductive toxicity, highlighting the need for rigorous testing of quinoline derivatives .

Biological Activity

2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a fused benzene and pyridine ring with multiple substituents, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃Cl₂N, with a molecular weight of approximately 254.15 g/mol. The compound features two chlorine atoms and two methyl groups at specific positions on the quinoline ring, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃Cl₂N |

| Molecular Weight | 254.15 g/mol |

| Structure | Quinoline derivative |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimalarial Effects : Some derivatives of quinoline compounds have been identified as potential antimalarial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Although detailed mechanisms are still being investigated, several pathways have been suggested:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial metabolism or cancer cell survival.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may reduce tumor growth.

- Interference with Cellular Signaling Pathways : The compound might affect signaling pathways involved in inflammation and immune responses.

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

- Anticancer Studies : A study evaluating the cytotoxic effects on various cancer cell lines showed that the compound induced apoptosis in breast cancer cells with an IC50 value indicating potent activity . Further research is ongoing to elucidate the specific pathways involved.

- Antimalarial Research : A derivative of this compound demonstrated promising results in inhibiting Plasmodium falciparum growth in vitro, highlighting its potential as a lead structure for antimalarial drug development .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline | Anticancer, Antimicrobial | Similar structural features |

| Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | Antimicrobial | Contains a carboxylate group |

| Quinoline derivatives (general) | Diverse activities (antimalarial, anticancer) | Broad therapeutic potential |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-(2-chloroethyl)-6,8-dimethylquinoline, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

- Step 1 : Synthesis of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline via Vilsmeier-Haack formylation followed by reduction (e.g., NaBH₄ with montmorillonite K-10 under microwave irradiation) to yield the hydroxymethyl intermediate .

- Step 2 : Substitution of the hydroxymethyl group with a 2-chloroethyl moiety using KOtBu in THF under reflux (343 K for 1 hour), achieving yields >70% . Key factors include solvent polarity (DMF/THF mixtures enhance reactivity) and temperature control to minimize byproducts like dehalogenated derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves planar quinoline systems and dihedral angles (e.g., 4.17° between quinoline rings), confirming steric effects of methyl and chloroethyl groups .

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C6/C8 show upfield shifts at δ 2.4–2.6 ppm) .

- TLC/HPLC : Monitors reaction progress using ethyl acetate/petroleum ether (1:3) as the mobile phase .

Q. How do structural features (e.g., chloroethyl and methyl groups) influence reactivity?

- The 2-chloroethyl group increases electrophilicity at C3, enabling nucleophilic substitutions (e.g., with amines or thiols).

- Methyl groups at C6/C8 induce steric hindrance, reducing π-stacking in crystal lattices but enhancing solubility in nonpolar solvents .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Chloroform or acetone/ethyl acetate mixtures yield high-purity crystals (≥97% by HPLC) .

- Column chromatography : Silica gel with ethyl acetate/petroleum ether (gradient elution) separates halogenated byproducts .

Q. How can researchers validate the stability of this compound under storage conditions?

- Accelerated degradation studies : Expose to UV light (254 nm) and humidity (40–80% RH) for 72 hours, monitoring via HPLC.

- Store under inert gas (argon) at 253–278 K to prevent hydrolysis of the chloroethyl group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the chloroethyl group) causing splitting discrepancies.

- DFT calculations : Predict chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to cross-validate experimental data .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Molecular docking : The chloroethyl group forms halogen bonds with kinase active sites (e.g., binding free energy ΔG = −9.2 kcal/mol).

- Fluorescence quenching assays : Track intercalation into DNA via reduced ethidium bromide emission, correlating with planar quinoline systems .

Q. How can researchers address conflicting toxicity profiles reported in literature?

- Dose-response studies : Test in vitro (e.g., rat hepatocytes) across concentrations (1–100 μM) to differentiate cytotoxic vs. genotoxic effects.

- Metabolic profiling : Identify reactive metabolites (e.g., epoxide intermediates) using LC-MS/MS, which may explain reproductive toxicity in vivo .

Q. What strategies optimize catalytic systems for asymmetric synthesis of chiral derivatives?

Q. How do weak intramolecular interactions (C–H⋯O/N) affect crystallization and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.